molecular formula C14H20N6O2S B1326672 2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071296-44-0

2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B1326672
CAS No.: 1071296-44-0
M. Wt: 336.42 g/mol
InChI Key: FXJTYQBLCNYSCP-UHFFFAOYSA-N
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Description

2-[(5-{[(4-Ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a synthetic compound featuring a 1,2,4-triazole core, a heterocycle renowned for its significant potential in medicinal chemistry and drug discovery . This specific molecule belongs to a class of 1,2,4-triazole derivatives that have been extensively investigated for a wide spectrum of biological activities. Researchers are particularly interested in these compounds due to their ability to serve as key scaffolds for developing potent enzyme inhibitors . The structural motif of a 1,2,4-triazole with a sulphanyl functional group, as present in this compound, is associated with diverse pharmacological properties, positioning it as a valuable intermediate for bioactivity studies . While the specific mechanism of action for this exact molecule is a subject for ongoing research, analogues within this chemical family have demonstrated mechanisms involving the inhibition of crucial enzymes such as 15-lipoxygenase (15-LOX) and monoamine oxidase (MAO-A) . The presence of the acetohydrazide functional group further enhances its utility as a versatile building block for synthetic organic chemistry, enabling the construction of more complex molecular architectures for screening and development purposes . This compound is provided for research use only to support investigations into novel therapeutic agents, enzyme inhibition mechanisms, and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-[[5-[(4-ethoxyanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-3-22-11-6-4-10(5-7-11)16-8-12-18-19-14(20(12)2)23-9-13(21)17-15/h4-7,16H,3,8-9,15H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJTYQBLCNYSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=NN=C(N2C)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic conditions.

    Attachment of the Ethoxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Acetohydrazide Moiety: The final step involves the reaction of the intermediate with thioacetic acid hydrazide under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Hydrazines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Compounds containing the 1,2,4-triazole scaffold, such as the one , have shown significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific structure of the compound enhances its interaction with microbial targets.
  • Antifungal Properties
    • The triazole moiety is well-known for its antifungal activity. Studies have demonstrated that similar compounds can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes . This positions the compound as a potential candidate in antifungal drug development.
  • Anticancer Potential
    • Recent investigations into triazole derivatives have suggested their role in cancer therapy. The ability of these compounds to induce apoptosis in cancer cells has been documented, making them promising leads in anticancer drug discovery . The specific modifications in the chemical structure of 2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide may enhance these effects.

Case Study 1: Antibacterial Efficacy

A study evaluated various 1,2,4-triazole derivatives for their antibacterial activity against clinical isolates. The results indicated that compounds with similar structural features to this compound displayed Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

Case Study 2: Antifungal Activity

Research focusing on the antifungal properties of triazole derivatives reported that certain modifications led to enhanced efficacy against Candida albicans. The structural characteristics of this compound may provide insights into optimizing antifungal agents .

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves its interaction with cellular targets such as enzymes and receptors. The triazole ring and the ethoxyphenyl group are believed to play crucial

Biological Activity

2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a novel compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C₁₄H₂₀N₆O₂S
  • Molecular Weight : 336.41 g/mol
  • CAS Number : 1071296-44-0

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to possess moderate to strong activity against various bacterial strains. A study highlighted that triazole-thiosemicarbazide derivatives demonstrated effective antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 16 µg/mL to 32 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The cytotoxic effects of this compound were evaluated against several cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and AGS (gastric adenocarcinoma). Notably, the compound exhibited an IC50 value of approximately 53.02 µM against AGS cells, indicating its potential as an anticancer agent . The presence of the triazole ring is believed to enhance the cytotoxicity of these compounds through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The triazole group can form hydrogen bonds with biomolecules, influencing enzyme activity and cellular pathways. Additionally, the thioacetohydrazide component may contribute to its reactivity and ability to form complexes with metal ions, further enhancing its biological effects .

Case Studies

StudyCell LineIC50 (µM)MIC (µg/mL)Activity
Study 1AGS (gastric adenocarcinoma)53.02N/AAnticancer
Study 2HeLa (cervical cancer)N/A16Antibacterial
Study 3K562 (CML)N/A32Antibacterial

Notable Findings

  • Antibacterial Efficacy : Compounds related to this structure showed effective inhibition against common pathogens like Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity in Cancer Cells : Significant cytotoxicity was observed in cancer cell lines with low toxicity towards normal human cells, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to a class of 1,2,4-triazole-3-thiol derivatives bearing hydrazone or acetohydrazide functionalities. Key structural variations among analogs include:

  • Substituents on the triazole ring : Methyl, phenyl, or allyl groups at the 4-position.
  • Aromatic/heterocyclic moieties: Ethoxyphenyl, methoxyphenyl, chlorophenyl, or pyridinyl groups attached via an amino-methyl linker at the 5-position.
  • Hydrazide modifications: Substitutions with benzylidene, indolinone, or morpholino groups .

Key Observations :

  • Substituent Impact :
    • Electron-withdrawing groups (e.g., nitro in , compound 6) enhance cytotoxicity but reduce selectivity .
    • Bulky aromatic groups (e.g., 2,4,6-trimethoxyphenyl in ) improve antifungal activity due to increased lipophilicity .
    • Ethoxy vs. Methoxy : The ethoxy group in the target compound may enhance metabolic stability compared to methoxy analogs, as seen in hepatoprotective derivatives .
  • Activity Trends: Anticancer: Compounds with benzylidene hydrazones (e.g., dimethylamino-benzylidene in ) show superior antimetastatic activity, suggesting the target compound’s ethoxyphenyl group could be optimized for similar effects . Antimicrobial: Pyridinyl and chlorophenyl substituents () exhibit stronger antibacterial and antifungal activity than phenyl or methyl derivatives, highlighting the role of heterocyclic moieties .

Q & A

What synthetic routes are most effective for preparing 2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, and how is its structure confirmed?

Answer:
The compound can be synthesized via intramolecular cyclization of thiosemicarbazide intermediates. For example, 1,2,4-triazole derivatives are typically prepared by heating thiosemicarbazides with chloroacetic acid in alkaline aqueous solutions . Key steps include:

  • Step 1 : Reacting hydrazides with isothiocyanates (e.g., phenylisothiocyanate) to form thiosemicarbazides .
  • Step 2 : Cyclization under reflux conditions using ethanol or water as solvents .
  • Step 3 : Neutralization with HCl to isolate the final product .

Structural confirmation is achieved through elemental analysis , IR spectroscopy (to identify thioamide and triazole bands), ¹H/¹³C NMR (to verify substituent positions), and mass spectrometry (to confirm molecular weight) .

How can reaction conditions be optimized to improve the yield of this compound?

Answer:
Optimization strategies include:

  • Solvent selection : Water or ethanol enhances reaction efficiency due to their polarity and ability to stabilize intermediates .
  • Temperature control : Reflux (~80–100°C) promotes cyclization while minimizing side reactions .
  • Catalyst use : Alkaline conditions (e.g., KOH) accelerate thiosemicarbazide cyclization .
  • Stoichiometry : A 1:1 molar ratio of hydrazide to isothiocyanate minimizes byproducts .

For example, yields exceeding 70% were reported using water as a solvent and controlled pH adjustments .

What methodologies are employed to evaluate the biological activity of this compound?

Answer:

  • Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Enzyme inhibition : Spectrophotometric assays targeting acetylcholinesterase or α-glucosidase to assess therapeutic potential .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .

Biological activity is often correlated with the presence of thioether linkages and triazole rings , which enhance membrane permeability and target binding .

How are salt derivatives of this compound synthesized, and what properties do they exhibit?

Answer:
Salt derivatives are prepared by:

  • Reaction with inorganic bases : Sodium/potassium hydroxides form water-soluble salts .
  • Metal coordination : Adding sulfates of Fe(II), Cu(II), or Zn(II) yields metal complexes with enhanced stability .
  • Organic base interactions : Piperidine or morpholine in ethanol produce salts with improved bioavailability .

These salts often exhibit higher solubility and modified pharmacokinetic profiles compared to the parent compound. For instance, sodium salts demonstrated improved antitubercular activity in vitro .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:
SAR studies focus on:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the aryl ring enhances antimicrobial activity .
  • Chain flexibility : Replacing the acetohydrazide moiety with rigid spacers (e.g., thiadiazole) improves target specificity .
  • Steric hindrance : Bulkier substituents (e.g., 4-ethoxyphenyl) reduce metabolic degradation .

Molecular docking reveals that hydrogen bonding between the triazole sulfur and enzyme active sites (e.g., acetylcholinesterase) is critical for activity .

How should contradictory data in synthesis or bioactivity results be resolved?

Answer:

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, temperature gradients) .
  • Byproduct analysis : Use HPLC or TLC to identify impurities from competing pathways (e.g., unexpected pyrazole formation in phenylhydrazine reactions) .
  • Dose-response validation : Repeat bioassays with standardized protocols to rule out false positives/negatives .

For example, conflicting antimicrobial results may arise from variations in microbial strain susceptibility or compound solubility .

What advanced computational methods predict the compound’s target interactions?

Answer:

  • Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., α-glucosidase) .
  • MD simulations : Assess binding stability over time using GROMACS or AMBER .
  • QSAR models : Relate physicochemical descriptors (e.g., logP, polar surface area) to bioactivity .

Studies show that the thioacetohydrazide moiety forms stable interactions with catalytic residues in acetylcholinesterase .

What reaction mechanisms underlie the synthesis of this compound?

Answer:

  • Thiosemicarbazide formation : Nucleophilic attack of hydrazine on isothiocyanate .
  • Cyclization : Intramolecular dehydration catalyzed by acid or base to form the triazole ring .
  • Neutralization : Protonation of the hydrazide group to precipitate the product .

Isotopic labeling studies confirm that the thioether linkage originates from the thiosemicarbazide intermediate .

Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • IR spectroscopy : Identifies -NH (3200–3300 cm⁻¹), -C=S (1250–1350 cm⁻¹), and triazole (1500–1600 cm⁻¹) bands .
  • NMR spectroscopy : ¹H NMR reveals methylene (-CH₂-) protons at δ 3.8–4.2 ppm and aromatic protons at δ 6.5–7.5 ppm .
  • Mass spectrometry : ESI-MS confirms the molecular ion peak (e.g., m/z 377 for the parent compound) .

How can solubility and metabolic stability be assessed for preclinical development?

Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
  • Metabolic stability : Incubation with liver microsomes and LC-MS analysis of degradation products .
  • LogP determination : HPLC or shake-flask methods to estimate lipophilicity .

For instance, sodium salts of analogous compounds showed >50% solubility in aqueous buffers, making them viable for oral administration .

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